Cyclopenten-1-yl acetate

Description

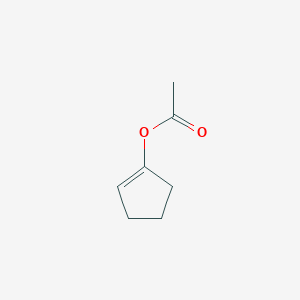

Cyclopenten-1-yl acetate (CAS 1196-22-1) is a cyclic ester with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.17 g/mol. It is systematically named 2-Methyl-5-oxo-1-cyclopenten-1-yl acetate, reflecting its acetylated hydroxyl group and methyl substituent on a cyclopentenone backbone . This compound is also known by synonyms such as Cyclotene acetate and 2-Acetoxy-3-methyl-2-cyclopenten-1-one, indicating its diverse nomenclature across databases and languages .

Properties

CAS No. |

109667-02-9 |

|---|---|

Molecular Formula |

C7H9O2- |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

cyclopenten-1-yl acetate |

InChI |

InChI=1S/C7H10O2/c1-6(8)9-7-4-2-3-5-7/h4H,2-3,5H2,1H3 |

InChI Key |

MBVZEDIBUZMQOR-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CCCC1 |

Canonical SMILES |

CC(=O)OC1=CCCC1 |

Synonyms |

(R)-2-(1-Cyclopentenyl) acetate |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Cyclopenten-1-yl acetate undergoes hydrolysis under acidic or basic conditions to yield cyclopentene-1-acetic acid or its conjugate base.

Acidic Hydrolysis

-

Reagents : HCl (aqueous), heat.

-

Mechanism : Protonation of the ester oxygen followed by nucleophilic attack by water, leading to cleavage of the ester bond.

Basic Hydrolysis (Saponification)

-

Reagents : NaOH, ethanol, reflux.

-

Mechanism : Nucleophilic attack by hydroxide ion on the carbonyl carbon, forming a carboxylate salt.

-

Product : Sodium 1-cyclopentene-1-acetate.

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄)

-

Conditions : Anhydrous ether, 0°C to room temperature.

-

Product : 1-Cyclopenten-1-yl ethanol.

-

Mechanism : LiAlH₄ delivers hydride ions to the carbonyl carbon, reducing the ester to an alcohol.

Ozonolysis

The cyclopentenyl double bond reacts with ozone, leading to ring-opening or functionalization.

Anomalous Ozonolysis

-

Reagents : O₃ followed by reductive workup (e.g., Zn/H₂O).

-

Product : 5-Oxotetrahydrofuran-2-yl acetate (observed in analogous systems) .

-

Mechanism : Ozone adds to the double bond, forming an ozonide intermediate that rearranges into a cyclic peroxide, ultimately yielding a tetrahydrofuran derivative.

Transesterification

The acetate group can exchange with other alcohols under catalytic conditions.

Acid-Catalyzed Transesterification

-

Reagents : ROH (e.g., methanol), H₂SO₄, heat.

-

Product : Cyclopenten-1-yl alkyl ether (e.g., cyclopenten-1-yl methyl ether) .

-

Application : Used industrially to modify ester groups for fragrance synthesis.

Oxidation of the Cyclopentenyl Group

The double bond undergoes oxidation to form epoxides or diketones.

Epoxidation

-

Reagents : m-CPBA (meta-chloroperbenzoic acid).

-

Product : Cyclopentenyl acetate epoxide.

-

Note : Reactivity parallels that of similar cyclic alkenes .

Dihydroxylation

-

Reagents : OsO₄, followed by NaHSO₃.

-

Product : cis-1,2-Diol derivative.

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution.

Aminolysis

-

Reagents : Primary amines (e.g., NH₃).

-

Product : 1-Cyclopenten-1-yl acetamide.

Comparative Reaction Table

Research Insights

-

Anomalous Ozonolysis : The formation of 5-oxotetrahydrofuran-2-yl acetate highlights the preference for cyclic peroxide intermediates in strained systems .

-

Industrial Applications : Transesterification is leveraged in fragrance production due to the compound’s volatile nature .

-

Reduction Selectivity : LiAlH₄ selectively reduces the ester without affecting the cyclopentenyl double bond.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Cyclopentenyl Acetate Family

2-Hexylcyclopent-2-enyl Acetate (CAS 56277-00-0)

- Molecular Formula : C₁₃H₂₂O₂

- Molecular Weight : 210.31 g/mol

- Key Differences : Features a hexyl chain at position 2 of the cyclopentenyl ring, increasing hydrophobicity and molecular weight compared to Cyclopenten-1-yl acetate. This modification likely enhances its use in hydrophobic matrices or slow-release formulations .

[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl Acetate (CAS 69971-20-6)

Cycloalkyl Acetates with Varying Ring Sizes

Cyclohexyl Acetate

- Molecular Formula : C₈H₁₄O₂

- Molecular Weight : 158.20 g/mol

- Key Differences : A six-membered saturated ring (cyclohexyl) instead of a five-membered unsaturated cyclopentenyl group. This structural difference reduces ring strain and increases stability, making it a common solvent or fragrance component .

Cyclooctyl Acetate (CAS 772-60-1)

Functionalized Cyclopentenyl Derivatives

6-[3-Oxo-2-[(Z)-pent-2-enyl]cyclopenten-1-yl]hexanoic Acid (LMFA02010021)

- Molecular Formula : C₁₆H₂₄O₃

- Molecular Weight : 264.17 g/mol

- Key Differences: Incorporates a pent-2-enyl chain and a carboxylic acid group, enabling participation in lipid signaling pathways.

Cedryl Acetate (CAS 77-54-3)

Data Table: Comparative Analysis of Key Compounds

Research Findings and Functional Insights

- Substituent Effects : Alkyl chains (e.g., hexyl in CAS 56277-00-0) enhance hydrophobicity, while polar groups (e.g., acetamido in CAS 69971-20-6) improve solubility in polar solvents .

- Ring Size and Stability : Five-membered rings (cyclopentenyl) exhibit higher ring strain and reactivity compared to six-membered (cyclohexyl) or eight-membered (cyclooctyl) analogs, influencing their suitability in dynamic chemical processes .

- Biological Activity : Functionalized derivatives like LMFA02010021 () demonstrate the role of cyclopentenyl scaffolds in lipid signaling, suggesting avenues for drug discovery.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Cyclopenten-1-yl acetate to ensure high yield and purity?

- Methodological Answer : Synthesis requires meticulous control of reaction conditions, including temperature, stoichiometry, and catalyst selection. For reproducibility, document reagent purity (e.g., anhydrous solvents), reaction monitoring (TLC/GC-MS), and purification techniques (column chromatography, recrystallization). Characterization via H/C NMR and FT-IR is essential to confirm structural integrity .

- Key Considerations : Include detailed procedural modifications in supplementary materials to avoid cluttering the main text, adhering to journal guidelines for experimental reporting .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Prioritize H NMR for vinyl proton signals (δ 5.5–6.5 ppm) and acetate methyl protons (δ 2.0–2.1 ppm). C NMR confirms the cyclopentenyl carbons (δ 120–140 ppm) and acetate carbonyl (δ 170–175 ppm). FT-IR should show C=O stretching (~1740 cm) and C-O-C vibrations (~1240 cm). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for volatile steps, nitrile gloves inspected for integrity, and ANSI-approved safety goggles. Implement spill containment kits and avoid skin contact via proper glove removal techniques. Dispose of waste according to institutional hazardous material guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?

- Methodological Answer : Conduct systematic reproducibility studies under controlled conditions (e.g., solvent purity, temperature calibration). Use differential scanning calorimetry (DSC) for precise melting point analysis and Karl Fischer titration for moisture content verification. Compare results against authoritative databases like NIST Chemistry WebBook . Statistical meta-analysis of literature data can identify outliers or methodological inconsistencies .

Q. What experimental strategies are recommended for investigating the reaction mechanisms involving this compound under varying catalytic conditions?

- Methodological Answer : Employ kinetic isotope effects (KIE) and stereochemical probes (e.g., deuterated analogs) to elucidate mechanistic pathways. Use in-situ FT-IR or Raman spectroscopy to monitor intermediate formation. Computational methods (DFT calculations) can complement experimental data to predict transition states and energy barriers . Document catalytic turnover numbers (TON) and selectivity ratios to benchmark performance .

Q. How should researchers design stability studies to assess the degradation pathways of this compound in different solvent systems?

- Methodological Answer : Conduct accelerated stability testing under stress conditions (e.g., elevated temperature, UV exposure). Analyze degradation products via LC-MS/MS and quantify using validated calibration curves. Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions. Include control experiments to rule out solvent-specific artifacts .

Q. What methodologies are appropriate for elucidating the biological activity of this compound derivatives while minimizing cytotoxicity?

- Methodological Answer : Use structure-activity relationship (SAR) studies with systematic substituent variations. Screen derivatives in cell-based assays (e.g., MTT for viability) alongside target-specific tests (e.g., enzyme inhibition). Employ molecular docking to predict binding affinities and prioritize low-toxicity candidates. Validate selectivity using orthogonal assays (e.g., fluorescence polarization) .

Guidance for Data Presentation and Reproducibility

- Data Tables : For spectral assignments, include chemical shifts, coupling constants, and integration values. Use SI units and avoid redundant data in text .

- Contradiction Analysis : Address discrepancies by comparing experimental protocols (e.g., purity of starting materials, analytical calibration) and applying statistical tools like ANOVA .

- Ethical Reporting : Disclose all modifications to published methods and cite foundational studies to contextualize novel findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.